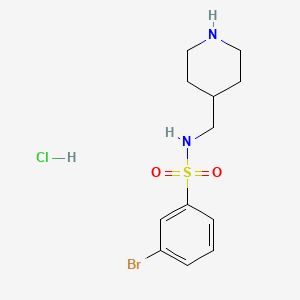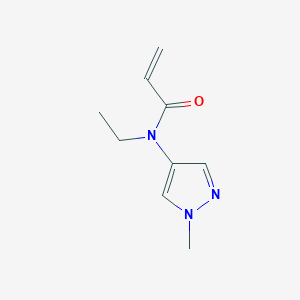
N-Ethyl-N-(1-methylpyrazol-4-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-N-(1-methylpyrazol-4-yl)prop-2-enamide, also known as EMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EMP is a pyrazole-based compound that has been synthesized using different methods. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of N-Ethyl-N-(1-methylpyrazol-4-yl)prop-2-enamide is not fully understood. However, studies have suggested that N-Ethyl-N-(1-methylpyrazol-4-yl)prop-2-enamide may exert its biological effects by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). N-Ethyl-N-(1-methylpyrazol-4-yl)prop-2-enamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
N-Ethyl-N-(1-methylpyrazol-4-yl)prop-2-enamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that N-Ethyl-N-(1-methylpyrazol-4-yl)prop-2-enamide can inhibit the activity of COX-2 and LOX, which are enzymes involved in the production of pro-inflammatory mediators. N-Ethyl-N-(1-methylpyrazol-4-yl)prop-2-enamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-Ethyl-N-(1-methylpyrazol-4-yl)prop-2-enamide has been shown to exhibit anti-microbial activity against various bacterial strains.
実験室実験の利点と制限
N-Ethyl-N-(1-methylpyrazol-4-yl)prop-2-enamide has several advantages for lab experiments, including its stability and ease of synthesis. N-Ethyl-N-(1-methylpyrazol-4-yl)prop-2-enamide can be synthesized using simple and straightforward methods, and the purity of the compound can be confirmed using various analytical techniques. However, N-Ethyl-N-(1-methylpyrazol-4-yl)prop-2-enamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on N-Ethyl-N-(1-methylpyrazol-4-yl)prop-2-enamide. One potential direction is the investigation of N-Ethyl-N-(1-methylpyrazol-4-yl)prop-2-enamide as a drug candidate for the treatment of various diseases, including cancer and inflammation. Another potential direction is the development of N-Ethyl-N-(1-methylpyrazol-4-yl)prop-2-enamide-based molecular probes for biological imaging and detection. Further studies are also needed to elucidate the mechanism of action of N-Ethyl-N-(1-methylpyrazol-4-yl)prop-2-enamide and to investigate its potential toxicity in vivo.
合成法
N-Ethyl-N-(1-methylpyrazol-4-yl)prop-2-enamide can be synthesized using different methods, including the reaction of 1-methylpyrazole-4-carboxylic acid with ethyl chloroformate, followed by the reaction with propargylamine. Another method involves the reaction of 1-methylpyrazole-4-carboxylic acid with N-ethyl-N-(3-dimethylaminopropyl) carbodiimide (EDC) and propargylamine. The purity of the synthesized N-Ethyl-N-(1-methylpyrazol-4-yl)prop-2-enamide can be confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
N-Ethyl-N-(1-methylpyrazol-4-yl)prop-2-enamide has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-Ethyl-N-(1-methylpyrazol-4-yl)prop-2-enamide has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In medicinal chemistry, N-Ethyl-N-(1-methylpyrazol-4-yl)prop-2-enamide has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. N-Ethyl-N-(1-methylpyrazol-4-yl)prop-2-enamide has also been studied for its potential as a molecular probe for biological imaging and detection.
特性
IUPAC Name |
N-ethyl-N-(1-methylpyrazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-4-9(13)12(5-2)8-6-10-11(3)7-8/h4,6-7H,1,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIDYOLOOJVQHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CN(N=C1)C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-N-(1-methylpyrazol-4-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-(pyridin-4-ylmethylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2940637.png)

![3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2940641.png)
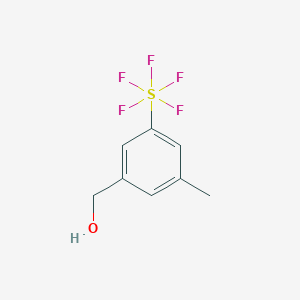
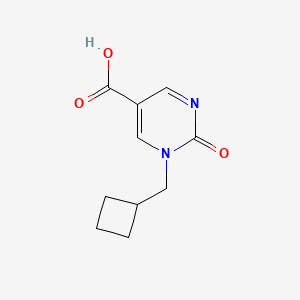
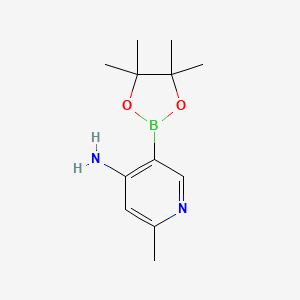
![1-{3-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethylazetidin-2-one](/img/structure/B2940645.png)
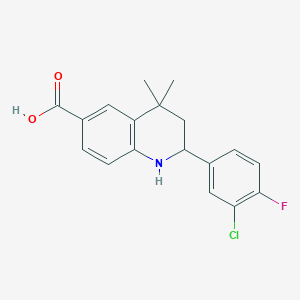
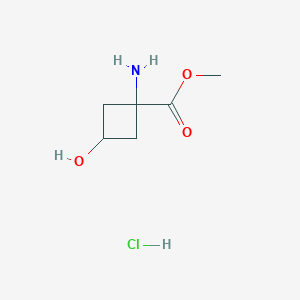
![N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2940656.png)
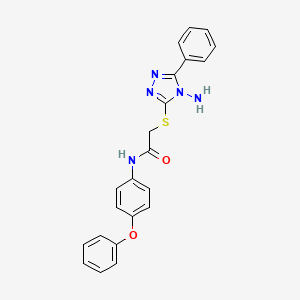
![N'-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2940658.png)
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2940659.png)
